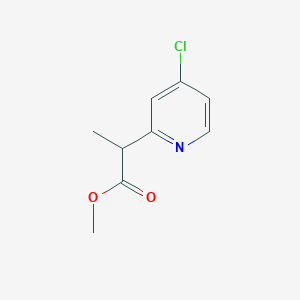

Methyl 2-(4-chloropyridin-2-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 2-(4-chloropyridin-2-yl)propanoate |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3 |

InChI Key |

SWMGTUJXPOZGBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

"Methyl 2-(4-chloropyridin-2-yl)propanoate chemical properties"

This technical guide provides an in-depth analysis of Methyl 2-(4-chloropyridin-2-yl)propanoate , a bifunctional heterocyclic building block critical for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Analysis[1][2][3]

This molecule represents a strategic scaffold in drug discovery, combining a 4-chloropyridine core (electrophilic handle) with a 2-propanoate side chain (nucleophilic/metabolic handle). Its utility lies in the orthogonal reactivity of its functional groups, allowing for sequential, selective derivatization.

| Property | Data / Prediction |

| IUPAC Name | Methyl 2-(4-chloropyridin-2-yl)propanoate |

| Molecular Formula | |

| Molecular Weight | 199.63 g/mol |

| Chirality | Racemic (contains 1 stereocenter at |

| Predicted LogP | ~1.8 – 2.1 (Lipophilic) |

| Predicted pKa | ~3.5 (Pyridine N) |

| Physical State | Viscous oil or low-melting solid (Predicted) |

Structural Significance[4]

-

The 4-Chloro Handle: Positioned para to the pyridine nitrogen, this chlorine is activated for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling library generation. -

The

-Methyl Ester: Introduces a chiral center and steric bulk that restricts conformational rotation, often improving metabolic stability compared to linear acetates.

Synthesis Protocols

The synthesis of 2-substituted-4-chloropyridines requires rigorous regiocontrol to distinguish between the C2 and C4 positions. The following protocol utilizes Palladium-Catalyzed

Method A: Pd-Catalyzed -Arylation (Recommended)

This route ensures regioselectivity by utilizing 2-bromo-4-chloropyridine as the starting material. The C2-Br bond is significantly more labile toward oxidative addition than the C4-Cl bond, guaranteeing exclusive C2-alkylation.

Reagents:

-

Substrate: 2-Bromo-4-chloropyridine

-

Nucleophile: Methyl propionate

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide)

-

Catalyst:

or -

Ligand:

or Xantphos

Step-by-Step Protocol:

-

Enolate Formation: In a dry Schlenk flask under Argon, dissolve methyl propionate (1.2 equiv) in anhydrous THF. Cool to -78°C. Add LiHMDS (1.3 equiv) dropwise. Stir for 30 minutes to generate the lithium enolate.

-

Catalyst Prep: In a separate vial, mix

(2 mol%) and -

Coupling: Add the solution of 2-bromo-4-chloropyridine (1.0 equiv) to the enolate mixture, followed immediately by the catalyst solution.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4-6 hours. Monitor via LC-MS for the consumption of the bromide.

-

Workup: Quench with saturated

. Extract with EtOAc. The product is purified via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis via Pd-catalyzed cross-coupling, leveraging the reactivity difference between C2-Br and C4-Cl.[1]

Chemical Reactivity & Derivatization[1][2][5][6][7]

Once synthesized, Methyl 2-(4-chloropyridin-2-yl)propanoate serves as a divergent intermediate. The reactivity profile is defined by three distinct zones.

A. The Electrophilic C4 Position ( )

The chlorine at C4 is activated by the electron-withdrawing nitrogen.

-

Reaction: Displacement with primary/secondary amines, alkoxides, or thiols.

-

Conditions: Heating with the nucleophile in DMSO or NMP (100°C+) or Buchwald-Hartwig coupling for less nucleophilic amines.

-

Application: Introduction of diversity elements (R-groups) for SAR optimization.

B. The Ester Moiety

-

Hydrolysis: LiOH in THF/Water yields the free acid, a precursor for amide coupling (drug synthesis) or decarboxylation.

-

Reduction:

or

C. The -Carbon (Chiral Center)

-

Acidity: The proton at the chiral center is acidic (

). -

Risk: Stereochemical integrity is compromised in strong base (racemization).

-

Opportunity: Can be methylated again (using NaH/MeI) to form the gem-dimethyl analog, a common strategy to block metabolism and lock conformation.

Visualization: Reactivity Map

Figure 2: Divergent synthetic pathways available from the core scaffold.

Handling, Safety & Stability

Stability Profile

-

Thermal: Stable up to ~150°C.

-

Hydrolytic: Slow hydrolysis in moist air; store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

Photochemical: Pyridine derivatives can be light-sensitive. Store in amber vials.

Safety Protocols (E-E-A-T)

As a halogenated pyridine ester, this compound should be treated as a potential skin sensitizer and irritant .

-

Engineering Controls: All weighing and transfers must occur inside a fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for organohalides), lab coat, and safety glasses.

-

Spill Response: Adsorb with vermiculite. Do not use water (potential hydrolysis to acidic byproducts).

References

-

Jorgensen, W. L. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (PMC). [Link]

-

Hartwig, J. F. (2002). Palladium-Catalyzed Alpha-Arylation of Esters. Angewandte Chemie International Edition. (General reference for protocol methodology).

-

Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Context on pyridine utility in pharma).

Sources

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(4-chloropyridin-2-yl)propanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of the physical characteristics of a molecule is paramount. It forms the bedrock upon which further investigations, including reaction kinetics, formulation development, and toxicological assessments, are built. This guide is dedicated to a compound of growing interest: Methyl 2-(4-chloropyridin-2-yl)propanoate.

Therefore, this guide will adopt a scientifically rigorous and transparent approach. We will present the known information for a closely related isomer, provide estimations of key physical properties based on structure-activity relationships, and offer expert insights into the anticipated characteristics and handling of this compound. This approach is designed to empower researchers with the most reliable information currently attainable, while clearly delineating established data from scientific inference.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the first step in predicting its physical and chemical behavior.

Systematic Name: Methyl 2-(4-chloropyridin-2-yl)propanoate

Molecular Formula: C₉H₁₀ClNO₂

Molecular Weight: 199.63 g/mol

The molecular structure, depicted below, reveals a methyl ester of a propanoic acid derivative, where the alpha-carbon is attached to a pyridine ring at the 2-position. The pyridine ring is substituted with a chlorine atom at the 4-position.

Figure 1. Chemical structure of Methyl 2-(4-chloropyridin-2-yl)propanoate.

Data from a Closely Related Isomer: Methyl 2-(5-chloropyridin-2-yl)propanoate

In the absence of direct data, examining isomers can provide valuable, albeit not definitive, insights. The 5-chloro isomer is commercially available and some basic data has been published by chemical suppliers.

| Property | Value | Source |

| CAS Number | 2028321-43-7 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Formula Weight | 199.63 | [1] |

| Appearance | Solid (predicted) | [1] |

| Storage Temperature | 0-8 °C | [1] |

Expert Interpretation: The isomeric relationship suggests that the physical state of Methyl 2-(4-chloropyridin-2-yl)propanoate is also likely to be a solid at room temperature. The storage condition for the 5-chloro isomer at refrigerated temperatures suggests that the compound may have limited long-term stability at ambient temperature, a consideration that should be extended to the 4-chloro isomer.

Predicted Physical Characteristics

Based on the chemical structure and data from analogous compounds, we can predict the following properties. It is imperative to treat these as estimations that require experimental verification.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point | Likely a solid with a melting point above room temperature. | The presence of the polar pyridine ring and the chlorine substituent would increase intermolecular forces compared to a simpler ester like methyl propanoate (Melting Point: -88 °C). The isomeric methyl 2-(5-chloropyridin-2-yl)propanoate is also a solid. |

| Boiling Point | > 200 °C (at atmospheric pressure) | The relatively high molecular weight and polarity suggest a high boiling point. For comparison, the less complex methyl 2-chloropropionate has a boiling point of 132-133 °C. The addition of the chloropyridinyl group would significantly increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The ester functional group and the aromatic ring favor solubility in organic solvents. The polar pyridine nitrogen and the potential for hydrogen bonding with the ester carbonyl might impart slight water solubility, but the overall hydrophobic character of the molecule is expected to dominate. |

Spectroscopic Profile (Anticipated)

While experimental spectra are not available, a skilled chemist can predict the key features that would be observed in NMR and IR spectroscopy.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton of the propanoate moiety, a doublet for the methyl group of the propanoate, and a singlet for the methyl ester protons. The chemical shifts of the pyridine protons will be influenced by the position of the chlorine atom and the propanoate substituent.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon bearing the chlorine showing a characteristic shift), and the aliphatic carbons of the propanoate and methyl ester groups.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1735-1750 cm⁻¹. Bands corresponding to C-Cl stretching, C-N stretching in the pyridine ring, and C-H stretching of the aromatic and aliphatic groups will also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a prominent M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the ester group.

Safety and Handling Considerations

Given the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(4-chloropyridin-2-yl)propanoate, a cautious approach to handling is essential. The following recommendations are based on the hazard profiles of structurally related compounds, such as chlorinated aromatic compounds and propanoate esters.[2]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Flammability: While the flash point is unknown, related esters can be flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been determined. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Treat with the care afforded to all new chemical entities.

-

Storage: Store in a tightly sealed container in a cool, dry place. Based on the data for the isomer, refrigeration (0-8 °C) is recommended for long-term storage.

Experimental Protocols for Characterization

For researchers who synthesize or acquire this compound, the following standard experimental procedures are recommended for definitive characterization of its physical properties.

Workflow for Physical Characterization:

Figure 2. A standard experimental workflow for the determination of the physical characteristics of a novel compound.

Detailed Methodologies:

-

Melting Point Determination (Capillary Method):

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Solubility Determination (Qualitative):

-

To a small vial, add approximately 10 mg of the compound.

-

Add 1 mL of the solvent to be tested (e.g., water, methanol, dichloromethane).

-

Vortex the mixture for 30 seconds.

-

Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

-

Conclusion

Methyl 2-(4-chloropyridin-2-yl)propanoate represents a molecule for which the full physical characterization is yet to be publicly documented. This guide has provided a comprehensive overview of its known structural details, offered scientifically grounded predictions for its key physical properties based on an isomeric compound and structural analogues, and outlined the necessary safety precautions and experimental procedures for its handling and characterization. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and contribute to the safe and effective advancement of scientific inquiry involving this compound.

References

-

JieChem (n.d.). methyl 2-(5-chloropyridin-2-yl)propanoat. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Starting Materials for Methyl 2-(4-chloropyridin-2-yl)propanoate

This guide outlines the technical specifications, selection criteria, and synthetic utility of the starting materials required to synthesize Methyl 2-(4-chloropyridin-2-yl)propanoate . This molecule is a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and chiral pyridine derivatives.

The guide prioritizes the Palladium-Catalyzed Reformatsky-Negishi Cross-Coupling route, as it offers the highest chemoselectivity for retaining the C4-chlorine atom while functionalizing the C2-position.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-(4-chloropyridin-2-yl)propanoate CAS Registry Number: (Analogous to 2-pyridyl acetates, specific CAS varies by enantiomer) Core Application: Late-stage diversification of pyridine scaffolds in drug discovery.

The synthesis of this molecule presents a classic regioselectivity challenge: functionalizing the C2 position of the pyridine ring without disturbing the labile chlorine atom at the C4 position. Traditional Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyridine typically favors the C4 position, leading to the wrong isomer. Therefore, a metal-catalyzed cross-coupling approach using 2-Bromo-4-chloropyridine is the industry standard for reliability and yield.

Retrosynthetic Logic

The most robust disconnection relies on the differential reactivity of halogens. Bromine at C2 undergoes oxidative addition with Pd(0) significantly faster than Chlorine at C4, allowing for chemoselective carbon-carbon bond formation.

Figure 1: Retrosynthetic analysis leveraging halogen reactivity differences.

Primary Starting Material: 2-Bromo-4-chloropyridine

This is the scaffold backbone. Its purity and halogen integrity are paramount.

Technical Specifications

| Property | Specification | Criticality |

| CAS Number | 22918-01-0 | Identity verification. |

| Purity | ≥ 98.0% (GC/HPLC) | Impurities (e.g., 2,4-dichloropyridine) lead to inseparable regioisomers. |

| Appearance | White to off-white solid | Yellowing indicates oxidation or hydrolysis. |

| Melting Point | 32-36 °C | Low MP requires cold storage to prevent caking. |

| Water Content | ≤ 0.5% | Water quenches the organozinc reagent in the next step. |

Selection & Handling Logic

-

Impurity Profile: Commercial sources often contain traces of 2,4-dichloropyridine . While chemically similar, the C2-chloro analog reacts much slower in Pd-catalyzed couplings, leading to unreacted starting material that complicates purification. Requirement: Request a Certificate of Analysis (CoA) confirming <0.5% 2,4-dichloropyridine.

-

Storage: This material is essentially a low-melting solid. Store at 2–8°C. Allow to equilibrate to room temperature before weighing to prevent condensation, which is fatal to the subsequent organometallic coupling.

Secondary Starting Material: Methyl 2-bromopropionate

This reagent provides the propanoate side chain. It is converted in situ into a Reformatsky-type zinc enolate.

Technical Specifications

| Property | Specification | Criticality |

| CAS Number | 5445-17-0 | Identity verification. |

| Purity | ≥ 99% | Free acid impurities (2-bromopropionic acid) destroy the catalyst. |

| Stabilizer | None preferred | Some brands add stabilizers; ensure compatibility with Zn activation. |

| Enantiopurity | Racemic (usually) | If chiral target is needed, start with (S)- or (R)- analog, though racemization can occur during Zn insertion. |

Activation Protocol

To use this material effectively, it must be converted to the zinc reagent (Reformatsky reagent).

-

The "Knochel" Standard: Simple zinc dust is often insufficient due to surface oxide layers.

-

Pre-treatment: Use TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane to activate the Zinc dust before adding Methyl 2-bromopropionate. This ensures rapid and quantitative formation of the zinc enolate.

Catalysts & Auxiliaries

The success of the synthesis hinges on the "supporting cast" of reagents.

Palladium Catalyst: Pd(PPh3)4 or Pd(dba)2/XPhos

-

Recommendation: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .

-

Why: It is a robust, general-purpose catalyst for coupling sp2 halides (pyridine) with sp3 organometallics (zinc enolate).

-

Alternative: For higher turnover numbers (TON), use Pd2(dba)3 with XPhos . XPhos is bulky and electron-rich, accelerating the oxidative addition into the hindered 2-bromo-4-chloropyridine system while preventing the catalyst from poisoning itself on the pyridine nitrogen.

Solvent System: THF (Tetrahydrofuran)

-

Grade: Anhydrous, Inhibitor-free.

-

Requirement: Water content < 50 ppm.

-

Causality: The intermediate organozinc species is hydrolytically unstable. Even trace moisture will protonate the zinc reagent, yielding methyl propionate (side product) and halting the reaction.

Synthetic Protocol: The Reformatsky-Negishi Coupling

This protocol describes the convergent assembly of the starting materials.

Step-by-Step Methodology

Step 1: Preparation of the Zinc Reagent (Reformatsky Enolate)

-

In a flame-dried 3-neck flask under Nitrogen, charge Zinc dust (1.5 equiv) and anhydrous THF .

-

Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 1 minute to activate the surface. Cool to RT.

-

Add TMSCl (0.05 equiv) and stir for 5 minutes.

-

Dropwise add Methyl 2-bromopropionate (1.2 equiv). A mild exotherm indicates successful insertion. Stir at RT for 30 minutes.

-

Self-Validation: The grey zinc suspension should turn to a slightly clear/greyish solution. If no exotherm occurs, the zinc is dead; abort and restart with fresh zinc.

-

Step 2: The Cross-Coupling

-

In a separate vessel, dissolve 2-Bromo-4-chloropyridine (1.0 equiv) and Pd(PPh3)4 (0.03 equiv) in anhydrous THF.

-

Transfer the Zinc reagent solution (from Step 1) via cannula into the pyridine/catalyst solution.

-

Heat the mixture to 60–65°C for 2–4 hours.

Step 3: Quench and Purification

-

Cool to RT and quench with saturated NH4Cl solution (dissolves Zinc salts).

-

Purification: Silica gel chromatography.

-

Eluent: Hexanes/Ethyl Acetate (gradient 90:10 to 70:30).

-

Note: The product is a pyridine base; add 1% Triethylamine to the eluent to prevent streaking.

-

Experimental Workflow Diagram

Figure 2: Convergent synthesis workflow via Negishi/Reformatsky coupling.

References

-

Negishi Coupling on Heterocycles: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link

-

Selectivity of C-Br vs C-Cl: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

-

Reformatsky Reagent Preparation: Shriner, R. L. "The Reformatsky Reaction." Organic Reactions, 1942. Link

-

Synthesis of Pyridine Acetates: Sato, N., et al. "Studies on pyrazines. Synthesis of 2-substituted pyrazines and pyridines." Journal of Heterocyclic Chemistry, 1982. Link

Sources

- 1. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. WO2013022818A1 - Novel macrocycles as factor xia inhibitors - Google Patents [patents.google.com]

Introduction: The Versatile Scaffold of Pyridinyl Propanoate Esters

An In-Depth Technical Guide to Pyridinyl Propanoate Esters: Synthesis, Properties, and Applications

Pyridinyl propanoate esters represent a significant class of heterocyclic compounds characterized by a pyridine ring linked to a propanoate ester moiety. This structural framework is more than a mere chemical curiosity; it serves as a cornerstone in modern medicinal chemistry and agrochemical development. The pyridine ring, an aromatic heterocycle where one carbon atom is replaced by nitrogen, imparts unique physicochemical properties, including modulated lipophilicity, enhanced aqueous solubility, and the capacity for hydrogen bonding.[1][2] These attributes make it a favored scaffold in drug design, with pyridine being the second most common nitrogen heterocycle found in FDA-approved pharmaceuticals.[1][2]

The propanoate ester portion of the molecule provides a reactive handle for further chemical modification and plays a crucial role in the molecule's interaction with biological targets. The combination of these two components creates a versatile scaffold that has led to the development of therapeutics for a wide range of diseases, including cancer, diabetes, and microbial infections, as well as potent herbicides.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and application of pyridinyl propanoate esters for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of pyridinyl propanoate esters can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the pyridine ring and the availability of starting materials. Below are key, field-proven methodologies, complete with procedural details and the rationale behind experimental choices.

Michael Addition of Aminopyridines to Acrylates

A prevalent and efficient method for synthesizing 3-(pyridinylamino)propanoate esters is the aza-Michael addition of an aminopyridine to an acrylate ester. This reaction is fundamental in producing key intermediates for major pharmaceuticals, such as the anticoagulant dabigatran etexilate.[5]

Causality of Experimental Choices:

-

Catalyst: The reaction can be catalyzed by either a strong acid like trifluoromethanesulfonic acid or a weaker acid like glacial acetic acid.[5][6] The acid protonates the acrylate, making it a more potent electrophile for the nucleophilic aminopyridine to attack. Acetic acid is often preferred in industrial settings for its lower cost, safety, and operational simplicity.[5]

-

Solvent: Anhydrous ethanol is a common solvent, as it readily dissolves the reactants and is relatively inert under the reaction conditions.[6]

-

Temperature: Heating the reaction (e.g., 80-160°C) is necessary to overcome the activation energy of the addition, ensuring a reasonable reaction rate.[5][6]

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [5]

-

To a 1L three-necked flask, sequentially add 2-aminopyridine (200g), ethyl acrylate (276.8 ml), and glacial acetic acid (63.6 ml).

-

Raise the external temperature to 85°C, bringing the internal temperature to approximately 80°C.

-

Stir the reaction mixture overnight (approx. 12 hours). Monitor the reaction's completion via HPLC to confirm the consumption of 2-aminopyridine.

-

Once complete, cool the system to room temperature.

-

Add 2N HCl (1100 ml) and stir. Note: This step is exothermic.

-

After 30 minutes, add ethyl acetate (50 ml) for extraction and separate the layers. Collect the aqueous phase.

-

Wash the aqueous phase again with ethyl acetate (50 ml) and combine the aqueous phases.

-

Add solid sodium carbonate and ethyl acetate (100 ml) to the combined aqueous phase to neutralize the acid and extract the product into the organic layer.

-

Separate the organic phase and perform a second extraction of the aqueous phase with ethyl acetate (25 ml).

-

Combine all organic phases and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product via recrystallization or pulping to obtain ethyl 3-(pyridin-2-ylamino)propanoate.

Diagram: Aza-Michael Addition Workflow

Caption: Workflow for the synthesis of a key pharmaceutical intermediate.

Claisen Condensation for 3-Oxo-propanoates

The synthesis of pyridinyl 3-oxo-propanoates, which are valuable intermediates, often employs a Claisen condensation reaction. This method involves the reaction of a pyridine-based ester with another ester in the presence of a strong base.

Causality of Experimental Choices:

-

Base: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ester (ethyl acetate), forming a nucleophilic enolate.[7]

-

Reactants: A pyridinyl ester (e.g., ethyl isonicotinate) serves as the electrophile that is attacked by the enolate of a simple ester like ethyl acetate.[7]

-

Conditions: The reaction is typically performed under reflux to ensure it proceeds to completion. The resulting β-keto ester is often in equilibrium with its enol form.[7]

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate [7]

-

Prepare a solution of sodium ethoxide in ethanol.

-

In a separate flask, add ethyl isonicotinate and ethyl acetate.

-

Slowly add the sodium ethoxide solution to the ester mixture under reflux conditions.

-

Maintain reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, neutralize the reaction mixture with a suitable acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the desired β-keto ester.

Physicochemical Properties and Analytical Characterization

The rational application of pyridinyl propanoate esters in research and development necessitates a thorough understanding of their chemical properties and the methods used to confirm their identity and purity.

Data Presentation: Properties of a Representative Ester

| Property | Value (for Ethyl 3-(pyridin-2-yl)propanoate) | Source |

| Molecular Formula | C10H13NO2 | [8] |

| Molecular Weight | 179.22 g/mol | [8] |

| XLogP3 | 1.1 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Topological Polar Surface Area | 39.2 Ų | [8] |

Self-Validating Analytical Protocols:

A robust analytical workflow is crucial for validating the synthesis and ensuring the purity of the final compound.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The retention time is characteristic of the compound, and the peak area percentage is used to quantify purity, which should typically be >99% for advanced applications.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons on the pyridine ring and the ethyl propanoate chain provide a definitive structural fingerprint.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight of the synthesized ester by identifying the [M+H]⁺ ion.[9]

-

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. A strong absorption band around 1700-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.[9]

Applications in Drug Discovery and Agrochemicals

The true value of pyridinyl propanoate esters lies in their broad applicability as both final bioactive molecules and critical building blocks for more complex structures.

Key Pharmaceutical Intermediates

As previously mentioned, ethyl 3-(pyridin-2-ylamino)propanoate is a critical intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[5] The synthesis demonstrates how a relatively simple pyridinyl propanoate ester can be elaborated into a complex, life-saving drug.

Diagram: Pathway to a Bioactive Drug

Caption: From a pyridinyl propanoate ester intermediate to the final drug.

Direct Biological Activity

Derivatives of this scaffold have shown a remarkable range of biological activities:

-

Anticancer Properties: Certain pyridinyl propanoate esters have demonstrated efficacy against various cancer cell lines, with their mechanism of action often involving the disruption of key cellular processes.[1][3]

-

Antidiabetic Agents: A series of pyridine-2-propanoic acids were identified as potent dual PPARα/γ agonists, which are valuable targets for treating type 2 diabetes.

-

Herbicidal Activity: In the field of agrochemicals, 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives have shown potent post-emergence herbicidal activity against broadleaf weeds.[4]

-

Antimicrobial and Antimalarial Effects: The pyridine core is present in numerous antimicrobial agents, and specific propanoate derivatives have been investigated for their potential as antibacterial, antifungal, and antimalarial drugs.[3][10]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. For pyridinyl propanoate esters, SAR studies have yielded critical insights for both herbicidal and therapeutic applications.

Key SAR Findings:

-

Substituents on the Pyridine Ring are Crucial:

-

For herbicidal activity, a trifluoromethyl group at the 5-position of the pyridine ring is vital. Adding a fluorine or chlorine atom at the 3-position can significantly boost this activity.[4] This highlights the importance of electron-withdrawing groups in modulating the molecule's interaction with its biological target in plants.

-

For antiproliferative activity against cancer cells, the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance efficacy, whereas bulky groups or halogens may decrease it.[1]

-

-

The Nature of the Ester/Amide Group Matters:

-

In the herbicidal series, carboxylic ester derivatives consistently showed superior activity compared to their corresponding amide derivatives.[4] This suggests that the ester's electronic properties and its potential for hydrolysis are important for its mode of action.

-

-

The Propanoate Chain Length is a Determinant:

-

For some applications, extending the carbon chain of the ester decreases activity. However, introducing heteroatoms like oxygen into the side chain can be beneficial, likely by altering solubility and hydrogen bonding capacity.[4]

-

Diagram: Key SAR Principles

Caption: Structure-activity relationships for pyridinyl propanoate esters.

Conclusion and Future Outlook

Pyridinyl propanoate esters are a powerful and versatile class of molecules. Their straightforward and scalable syntheses, combined with the tunable nature of the pyridine ring and propanoate moiety, have cemented their role as essential building blocks in pharmaceutical manufacturing and as lead compounds in their own right. The deep understanding of their SAR provides a clear roadmap for the rational design of next-generation herbicides, anticancer agents, and other therapeutics. Future research will likely focus on exploring novel substitution patterns, developing more stereoselective synthetic methods, and applying this privileged scaffold to new and challenging biological targets.

References

-

PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. Retrieved from [Link]

- Google Patents. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Patsnap. (2015). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from [Link]

-

Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. PubChem Compound Database. Retrieved from [Link]

-

PharmaCompass. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-(4-formyl-3-pyridinyl)propanoate. Retrieved from [Link]

-

Collins, J. L., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

- Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

-

National Center for Biotechnology Information (PMC). (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Retrieved from [Link]

-

Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]

- 4. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Strategic Guide to Substituted Pyridine Compounds: Synthetic Frontiers & Bioisosteric Utility

Executive Summary

The pyridine scaffold remains the premier nitrogen heterocycle in modern drug discovery, present in approximately 20% of the top 200 FDA-approved pharmaceuticals. Its ubiquity stems not merely from tradition but from its unique capacity to modulate physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—while serving as a robust hydrogen bond acceptor.

This guide moves beyond basic heterocyclic chemistry to address the current "bottlenecks" in pyridine research: site-selective C-H functionalization and late-stage diversification . We analyze the shift from traditional electrophilic aromatic substitution (EAS), which is notoriously difficult on the electron-deficient pyridine ring, to radical-based Minisci-type reactions and cross-coupling strategies.

Medicinal Chemistry: The Bioisosteric Rationale[1][2][3]

In the optimization of lead compounds, the "Pyridine Scan"—systematically replacing phenyl rings with pyridine—is a critical tactic. This substitution alters the electrostatic potential surface (ESP) and metabolic profile without significantly changing steric volume.

Physicochemical Impact

The incorporation of a nitrogen atom into a benzenoid system creates a dipole, lowering the LogP and increasing solubility.

Table 1: Comparative Physicochemical Properties (Benzene vs. Pyridine)

| Property | Benzene | Pyridine | Impact on Drug Design |

| Dipole Moment | 0 D | 2.2 D | Increases polarity and solubility. |

| H-Bonding | None | Acceptor (N) | Critical for binding site interactions (e.g., Kinase hinge regions). |

| pKa (Conjugate Acid) | ~ -3 (very weak) | 5.2 | Can be protonated at physiological pH (lysosomal trapping). |

| Metabolic Liability | High (CYP oxidation) | Variable | Nitrogen reduces electron density, often lowering oxidative metabolism at the ring. |

| Boiling Point | 80 °C | 115 °C | Indicates stronger intermolecular forces (dipole-dipole). |

Strategic Application Workflow

The following decision logic illustrates when to deploy a pyridine scaffold during Lead Optimization (LO).

Figure 1: Decision matrix for bioisosteric replacement of benzene with pyridine structural isomers.

Synthetic Frontiers: Overcoming Electron Deficiency

The core challenge in pyridine synthesis is its electron-deficient nature (

The Shift to Radical Chemistry (Minisci Reaction)

Modern application science favors Minisci-type reactions . This involves the addition of carbon-centered radicals to the protonated (and thus highly electrophilic) pyridine ring.

-

Mechanism: Single Electron Transfer (SET) generates an alkyl radical (from carboxylic acids, alkyl halides, or sulfinates).

-

Selectivity: Radicals preferentially attack the C2 and C4 positions due to the lowest LUMO energy coefficients at these sites [1].

-

Advantage: Allows for late-stage functionalization (LSF) of finished drug molecules without de novo synthesis.

Cross-Coupling Architectures

While Suzuki-Miyaura coupling remains the industry standard, it requires pre-functionalized halopyridines.

-

2-Halopyridines: Generally unstable and prone to protodehalogenation.

-

3-Halopyridines: Stable but difficult to synthesize via EAS.

-

Recent Advance: Ir-catalyzed C-H borylation has unlocked access to 3-borylpyridines, enabling modular access to the "meta" position previously considered difficult [2].

Experimental Protocol: C2-Selective Alkylation via Minisci Reaction

This protocol describes a scalable, silver-catalyzed decarboxylative alkylation. It is designed for high-throughput validation of pyridine analogs.

Objective: Introduction of an isopropyl group at the C2 position of a substituted pyridine.

Reagents & Equipment[4]

-

Substrate: 4-Substituted Pyridine (1.0 equiv, 0.5 mmol)

-

Radical Source: Isobutyric acid (2.0 equiv)

-

Oxidant: Ammonium Persulfate

(2.0 equiv)[1] -

Catalyst: Silver Nitrate (

) (20 mol%)[1] -

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for activating the pyridine core.

-

Solvent: DCM:Water (1:1 biphasic mixture)

Step-by-Step Methodology

-

Preparation (Ambient Conditions): In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in 2.5 mL of Dichloromethane (DCM).

-

Activation: Add 2.5 mL of deionized water, followed by TFA (1.0 equiv). Stir for 5 minutes to ensure protonation of the pyridine nitrogen (formation of pyridinium species).

-

Reagent Addition: Add Isobutyric acid (2.0 equiv) and

(0.1 mmol). Technical Note: Silver serves as the decarboxylative catalyst.[2] -

Initiation: Add Ammonium Persulfate (2.0 equiv) in a single portion. Cap the vial loosely (gas evolution occurs:

). -

Reaction: Heat the biphasic mixture to 40°C with vigorous stirring (1000 rpm) for 12 hours. Observation: The organic layer may change color; gas evolution indicates active decarboxylation.

-

Workup: Cool to room temperature. Basify to pH >9 using 1M NaOH (aq) to deprotonate the pyridinium product. Extract with DCM (3 x 5 mL). Dry combined organics over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Mechanistic Workflow

Figure 2: Mechanistic pathway for the Silver-catalyzed Minisci decarboxylation.

Advanced Applications: Beyond Pharma

Agrochemicals

Pyridine scaffolds are pivotal in neonicotinoid insecticides (e.g., Imidacloprid derivatives) and auxin-mimic herbicides (e.g., Clopyralid). Research here focuses on polychlorinated pyridines , where the electron-withdrawing chlorines increase persistence in soil and enhance binding to plant receptors [3].

Material Science (MOFs)

In Metal-Organic Frameworks (MOFs), pyridines act as rigid linkers. 4,4'-Bipyridine is the "fruit fly" of MOF synthesis. Current research targets terpyridine ligands for self-healing polymers, utilizing the reversible metal-ligand coordination to allow materials to repair micro-cracks under stress [4].

References

-

Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron.

-

Fier, P. S., et al. (2020).[3] "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[3] Journal of the American Chemical Society.

-

RSC Publishing. (2024). "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Advances.

-

Alfa Chemistry. (2025). "Pyridine Ligands in Catalysis and Material Science." Alfa Chemistry Reviews.

Sources

Methodological & Application

The Strategic Application of Methyl 2-(4-chloropyridin-2-yl)propanoate in Modern Medicinal Chemistry

Abstract

Methyl 2-(4-chloropyridin-2-yl)propanoate is a versatile heterocyclic building block with significant potential in drug discovery. Its unique structural features, comprising a reactive 4-chloropyridine core and a readily modifiable propanoate side chain, position it as a valuable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the strategic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. We will delve into the scientific rationale behind its use, present detailed protocols for its synthesis and derivatization, and showcase its application in the context of developing dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists, a promising class of drugs for the treatment of type 2 diabetes.

Introduction: The Pyridine Scaffold and the Power of Bioisosterism

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for a phenyl ring. This "phenyl-pyridyl switch" can have profound effects on a molecule's physicochemical and pharmacological properties. The introduction of a nitrogen atom into the aromatic ring can enhance binding affinity through hydrogen bonding, improve metabolic stability by altering the electronic landscape, and increase solubility.[1][2] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to a range of chemical transformations, providing a versatile platform for molecular elaboration.[3][4]

Methyl 2-(4-chloropyridin-2-yl)propanoate strategically combines these advantageous features. The chlorine atom at the 4-position serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The methyl propanoate group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for interacting with many biological targets and a precursor for the synthesis of a wide array of amides and other derivatives.

Therapeutic Context: Targeting PPARs for Metabolic Diseases

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[5] Agonists of PPARα are effective at lowering triglycerides, while PPARγ agonists are potent insulin sensitizers.[5] The development of dual PPARα/γ agonists offers a promising therapeutic strategy for treating type 2 diabetes by addressing both hyperglycemia and dyslipidemia.[1][6] Notably, several series of pyridine-2-propanoic acid derivatives have been identified as potent dual PPARα/γ agonists, highlighting the therapeutic relevance of the scaffold present in Methyl 2-(4-chloropyridin-2-yl)propanoate.[1][7]

Section 1: Synthesis of Methyl 2-(4-chloropyridin-2-yl)propanoate

A robust and efficient synthesis of the title compound is paramount for its utility in drug discovery programs. A plausible and effective strategy involves a Negishi cross-coupling reaction, which is well-suited for the formation of C(sp³)–C(sp²) bonds.[4] This approach would utilize the commercially available and relatively inexpensive 2,4-dichloropyridine as a starting material.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via a Negishi cross-coupling reaction.

Protocol 1: Synthesis of Methyl 2-(4-chloropyridin-2-yl)propanoate via Negishi Coupling

This protocol describes the preparation of the organozinc reagent from methyl 2-bromopropanoate followed by the palladium-catalyzed cross-coupling with 2,4-dichloropyridine.

Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| Zinc dust | 7440-66-6 | 65.38 | 1.5 equiv. | |

| Iodine | 7553-56-2 | 253.81 | catalytic | |

| Methyl 2-bromopropanoate | 5445-17-0 | 167.00 | 1.2 equiv. | |

| 2,4-Dichloropyridine | 26452-80-2 | 147.99 | 1.0 equiv. | |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 equiv. | |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

Procedure

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add zinc dust (1.5 equiv.). Briefly heat the zinc dust under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a crystal of iodine and gently warm the flask until the purple color of the iodine disappears.

-

Formation of the Organozinc Reagent: Add anhydrous THF to the activated zinc. To this suspension, add a solution of methyl 2-bromopropanoate (1.2 equiv.) in anhydrous THF dropwise via a syringe. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux. Stir the mixture at room temperature for 2-3 hours after the addition is complete. The formation of the organozinc reagent can be monitored by the disappearance of the zinc dust.

-

Negishi Coupling: In a separate flame-dried flask, dissolve 2,4-dichloropyridine (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in anhydrous THF under a nitrogen atmosphere.

-

To the solution from step 3, add the freshly prepared organozinc reagent from step 2 via a cannula.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 2-(4-chloropyridin-2-yl)propanoate as the final product.

Section 2: Derivatization and Application in Lead Optimization

Methyl 2-(4-chloropyridin-2-yl)propanoate is a versatile intermediate that allows for diversification at two key positions: the 4-position of the pyridine ring and the ester functionality.

Workflow for Derivatization

Caption: Diversification pathways from the title compound.

Protocol 2: Hydrolysis to 2-(4-Chloropyridin-2-yl)propanoic Acid

The carboxylic acid is often the desired functional group for biological activity, particularly for nuclear receptor targets like PPARs.[1]

Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| Methyl 2-(4-chloropyridin-2-yl)propanoate | - | 200.64 | 1.0 equiv. | |

| Lithium hydroxide monohydrate | 1310-66-3 | 41.96 | 2.0 equiv. | |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ||

| Water | 7732-18-5 | 18.02 | ||

| 1M Hydrochloric acid | 7647-01-0 | 36.46 |

Procedure

-

Dissolve Methyl 2-(4-chloropyridin-2-yl)propanoate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 equiv.) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Chloropyridin-2-yl)propanoic Acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents.[8][9]

Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| Methyl 2-(4-chloropyridin-2-yl)propanoate | - | 200.64 | 1.0 equiv. | |

| Arylboronic acid | - | - | 1.2 equiv. | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 | 0.03 equiv. | |

| Sodium carbonate | 497-19-8 | 105.99 | 2.0 equiv. | |

| 1,4-Dioxane | 123-91-1 | 88.11 | ||

| Water | 7732-18-5 | 18.02 |

Procedure

-

In a Schlenk flask, combine Methyl 2-(4-chloropyridin-2-yl)propanoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and sodium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-substituted pyridine derivative.

Protocol 4: Amide Bond Formation

The carboxylic acid can be coupled with a diverse range of amines to generate an amide library for structure-activity relationship (SAR) studies.

Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| 2-(4-Chloropyridin-2-yl)propanoic Acid | - | 185.61 | 1.0 equiv. | |

| Amine | - | - | 1.1 equiv. | |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 | 1.2 equiv. | |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 equiv. | |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

Procedure

-

Dissolve 2-(4-Chloropyridin-2-yl)propanoic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired amine (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution.

-

Add HATU (1.2 equiv.) in one portion.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Conclusion

Methyl 2-(4-chloropyridin-2-yl)propanoate is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient and modular synthesis of diverse libraries of compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage the potential of this intermediate in their drug discovery efforts, particularly in the pursuit of novel therapeutics for metabolic diseases and other challenging therapeutic areas. The principles of bioisosterism and the strategic functionalization of heterocyclic scaffolds, as exemplified by the use of this compound, will continue to be a cornerstone of modern drug design.

References

-

Humphries, P. S., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6116-6119. [Link][1]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Filo. [Link][3]

-

Newman, S. G., et al. (2018). Nickel-Catalyzed Amide Bond Formation From Methyl Esters. Angewandte Chemie International Edition, 57(39), 12795-12799. [Link]

-

Gosmini, C., et al. (1998). Electrochemical cross-coupling between 2-halopyridines and aryl or heteroaryl halides catalysed by nickel-2,2′-bipyridine complexes. Tetrahedron, 54(8), 1289-1300. [Link]

-

Janout, M. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link][4]

-

Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link][2]

-

Kim, E., et al. (2008). Design, synthesis, and evaluation of novel aryl-tetrahydropyridine PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 4993-4996. [Link][6]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14837-14903. [Link]

-

Garg, N. K., & Szostak, M. (2020). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. In Science of Synthesis: Knowledge Updates 2020/2 (pp. 235-263). Georg Thieme Verlag. [Link]

-

Unbound Medicine. (n.d.). PRIME PubMed | Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Unbound Medicine. [Link][7]

-

Shenvi, R. A., et al. (2022). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Angewandte Chemie International Edition, 61(27), e202202684. [Link]

-

Charette, A. B., et al. (2010). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. The Journal of Organic Chemistry, 75(15), 5010-5022. [Link]

-

Houk, K. N., & Merlic, C. A. (2018). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Journal of Chemical Education, 95(1), 115-121. [Link]

-

Queguiner, G., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthesis, 1999(11), 1833-1836. [Link]

-

Schneider, G., et al. (2006). Pyridine-3-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(15), 3950-3954. [Link]

-

Gouverneur, V., & Cailly, T. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry–A European Journal, 23(42), 9953-9969. [Link][9]

-

PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

-

Hartwig, J. F., & Norrby, P. O. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9016-9028. [Link]

-

Kumar, K., & Rawat, N. (2021). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. ChemRxiv. [Link]

-

Andersen, R. J., & Hansen, T. V. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11529-11535. [Link]

- D'Angeli, F. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.

-

Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

-

Heinrich, M. R., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, 85(5), 3655-3663. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

-

Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Medify. [Link]

- Procter & Gamble. (1980). Hydrolysis of methyl esters. U.S.

-

Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

-

Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Vaia. [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Huang, X., et al. (2012). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 68(34), 6946-6953. [Link]

-

Larhed, M., & Hallberg, A. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1667. [Link]

-

ResearchGate. (n.d.). Synthetic route followed for the synthesis of propionic acid derivatives. ResearchGate. [Link]

-

Ravichandran, V., & De Clercq, E. (2018). Review on synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. Research on Chemical Intermediates, 44(8), 4647-4681. [Link]

-

Kunes, J., & Pour, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

Sources

- 1. Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRIME PubMed | Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents [unboundmedicine.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Managing Impurities in Methyl 2-(4-chloropyridin-2-yl)propanoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Methyl 2-(4-chloropyridin-2-yl)propanoate is a critical scaffold often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—a basic pyridine nitrogen combined with an electrophilic ester and a labile C4-chlorine—creates a unique "instability triangle."

Researchers frequently encounter three specific failure modes with this molecule:

-

The "Methoxide" Shift: Unintended nucleophilic aromatic substitution (

) of the 4-chloro substituent. -

Hydrolytic Degradation: Loss of the methyl ester during aqueous workups.

-

Des-chlorination: Accidental reduction of the C-Cl bond during metal-catalyzed cross-coupling steps.

This guide provides the mechanistic insight and protocols required to stabilize this intermediate and purify it to >98% HPLC homogeneity.

Impurity Genealogy & Diagnostics

Understanding how impurities form is the first step to elimination. The 4-position of the pyridine ring is electronically deficient, making the chlorine atom a surprisingly good leaving group, particularly in the presence of alkoxides.

Mechanism of Impurity Formation (DOT Visualization)

Figure 1: Impurity Genealogy showing the three primary degradation pathways. Note that the

Diagnostic Table: Identifying Your Impurity

| Impurity Type | Relative RT (HPLC)* | Mass Shift (LC-MS) | Root Cause |

| Target Molecule | 1.00 | M+H (200.0) | -- |

| Impurity A (4-OMe) | 0.85 - 0.90 | -4.0 amu (M-Cl+OMe) | Use of NaOMe; Refluxing in MeOH/Base. |

| Impurity B (Acid) | 0.40 - 0.60 | -14.0 amu (M-Me+H) | Incomplete esterification; Wet solvent; High pH workup. |

| Impurity C (Des-Cl) | 0.75 - 0.80 | -34.0 amu (M-Cl+H) | Pd/C exposure; Hydride reagents (e.g., LAH). |

*Note: Relative Retention Times (RRT) are estimates based on a standard C18 reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

Critical Troubleshooting (FAQ)

Q1: I see a ~5-10% impurity with M-Cl+OMe mass. Can I wash it out?

Answer: No, you likely cannot "wash" this out easily.

This is Methyl 2-(4-methoxypyridin-2-yl)propanoate . It forms when the 4-chloro group undergoes

-

The Problem: The 4-position of pyridine is highly activated toward nucleophiles (similar to 4-chloronitrobenzene). If you used NaOMe to generate the enolate for alkylation, or if you refluxed the acid in MeOH/H2SO4 for too long, you displaced the chlorine.

-

The Fix:

-

Prevention: Switch to bulky bases (e.g., LiHMDS, t-BuOK) in non-nucleophilic solvents (THF) for alkylation. If esterifying, use

at -

Purification: This impurity is very similar in polarity to the product. You must use high-performance flash chromatography (Gold/Spherical silica) with a gradient of Hexane/EtOAc (start 95:5).

-

Q2: My yield is low, and the product is water-soluble. What happened?

Answer: You likely hydrolyzed the ester during the workup (Impurity B). Pyridine esters are often "self-catalyzing" regarding hydrolysis because the pyridine nitrogen can act as a local base/nucleophile (intramolecular catalysis).

-

The Fix: Avoid strong basic washes (like 1M NaOH) to remove unreacted acid. Instead, use a Sat.

wash (pH ~8.5) which is gentle enough to preserve the ester but removes strong acids. Ensure your organic extraction solvent is Dichloromethane (DCM), as this molecule extracts better into DCM than EtOAc.

Q3: The chlorine atom disappeared during my Negishi coupling.

Answer: Oxidative addition into the C-Cl bond occurred.[1] While you likely targeted a reaction at the ester or the alkyl chain, Palladium (Pd) can insert into the C-Cl bond of 4-chloropyridines, leading to reduction (Impurity C).

-

The Fix: Use a catalyst system with bulky, electron-rich ligands (e.g.,

) that favor the desired coupling over the C-Cl insertion, or switch to a Nickel (Ni) catalyst if applicable, which often has different selectivity profiles.

Validated Purification Workflow

The following protocol relies on the basicity of the pyridine nitrogen (

Acid/Base "Rescue" Extraction Protocol

Prerequisite: Ensure the crude mixture is in an organic solvent (EtOAc or DCM).

-

Acid Extraction: Extract the organic layer with 0.5 M HCl (cold) .

-

Logic: The pyridine nitrogen protonates, moving the Target Molecule into the aqueous phase. Neutral impurities (non-basic byproducts) stay in the organic layer.

-

Caution: Do not use strong acid (>1M) or heat, or the ester will hydrolyze.

-

-

Wash: Wash the aqueous acidic layer once with fresh DCM. Discard the DCM.

-

Basification: Cool the aqueous layer to

. Slowly adjust pH to ~8–9 using Sat.-

Critical: Do NOT use NaOH. High local pH will hydrolyze the ester and potentially displace the chloride.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry over

(avoid

Purification Decision Tree (DOT Visualization)

Figure 2: Logic flow for selecting the appropriate purification method based on impurity profile.

References & Grounding

The chemical reactivity described above is grounded in established heterocyclic chemistry principles, specifically the susceptibility of 4-halopyridines to nucleophilic attack and the behavior of pyridine esters.

-

Nucleophilic Substitution on 4-Chloropyridines:

-

Synthesis & Stability of Chloropyridine Derivatives:

-

Context: Patents describing the synthesis of 4-chloropyridine-2-carboxylic acid derivatives highlight the formation of impurities during chlorination and esterification steps.

-

Source:

-

-

General Pyridine Ester Properties:

-

Context: Handling of pyridine-2-yl propanoate derivatives requires care regarding hydrolysis and metal coordination.

-

Source:

-

-

Reactivity of 2- vs 4-Chloropyridines:

-

Context: Comparative reactivity studies confirm that while both positions are active, the 4-position is often more susceptible to

under basic conditions used in esterification/alkylation. -

Source:

-

Sources

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. brainly.com [brainly.com]

- 5. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]

- 6. We have considered nucleophilic aromatic substitution of pyridine at the .. [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]

Technical Support Center: Solvent Effects on the Synthesis of Pyridine Derivatives

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its profound impact on the synthesis of pyridine derivatives. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments, with a focus on how solvent choice can be both the cause and the solution.

Issue 1: Low or No Product Yield in Hantzsch Pyridine Synthesis

Question: My Hantzsch pyridine synthesis is resulting in a disappointingly low yield. What are the common causes related to the solvent, and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge, often stemming from suboptimal reaction conditions where the solvent plays a pivotal role.[1] The classical approach of using refluxing ethanol can be inefficient and lead to long reaction times.[2][3]

Common Causes and Solutions:

-

Suboptimal Reaction Conditions: The traditional use of refluxing ethanol may not be the most effective for all substrates.[1]

-

Troubleshooting: Consider exploring alternative solvent systems. For instance, polar solvents like ethanol and water, or a mixture of the two, have shown to produce good to excellent yields.[2] Weaker polar solvents such as toluene and dichloromethane may result in lower efficiency due to the poor solubility of inorganic ammonium salts.[2] The use of "green" solvents like water, especially in conjunction with microwave chemistry, can offer more environmentally friendly and efficient protocols.[4]

-

-

Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires subsequent oxidation to the desired pyridine.[1][5] Incomplete oxidation will naturally lead to a lower yield of the final product.

-

Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. While classical oxidants like nitric acid or potassium ferrocyanide are common, milder and more efficient agents should be considered to avoid side products and difficult workups.[1][4] The choice of solvent can also influence the efficiency of the oxidation step.

-

Experimental Protocol: Hantzsch Synthesis in Water under Microwave Irradiation

-

Reaction Setup: In a sealed microwave vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in water (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4] Monitor the reaction progress by TLC.

-

Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[4]

Issue 2: Poor Selectivity and Side Product Formation

Question: I'm observing significant side product formation in my pyridine synthesis. How can the solvent influence selectivity?

Answer: Poor selectivity is a common reason for low yields, as competing reaction pathways can lead to a mixture of products.[4] The solvent's polarity and proticity can favor different reaction mechanisms, thereby influencing selectivity.[4]

Causality and Optimization Strategies:

-

Solvent Polarity and Protic vs. Aprotic Nature: The choice between polar protic and aprotic solvents can significantly alter the reaction outcome. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, an amine base catalyst performs better in a protic solvent like ethanol, whereas an ionic base is more effective in an aprotic solvent like acetonitrile, leading to faster reaction times.[4][6]

-

Temperature and Reagent Addition: Optimizing the reaction temperature can influence the rates of competing reactions.[4] Additionally, the order of reagent addition can prevent the formation of side products. Pre-forming an intermediate before adding the final component can often lead to a cleaner reaction.[4] The solvent can affect the stability and reactivity of these intermediates.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the role of solvents in pyridine synthesis.

Q1: How does solvent polarity, in general, affect the synthesis of pyridine derivatives?

Solvent polarity is a critical parameter that influences reactant solubility, reaction rates, and even the reaction mechanism itself.[3] In many pyridine syntheses, polar solvents are preferred. For instance, in the Hantzsch synthesis, polar solvents like ethanol and water facilitate the dissolution of ammonium salts, which is crucial for the reaction to proceed efficiently.[2][7] In contrast, less polar solvents can lead to poor solubility and lower yields.[2] Pyridine itself is a polar solvent and is often used in pharmaceutical processes due to its ability to dissolve a wide range of organic and inorganic compounds.[8]

Q2: Are there "green" or more environmentally friendly solvent options for pyridine synthesis?

Yes, there is a significant push towards adopting greener solvent alternatives in heterocyclic synthesis. Water has been successfully employed as a solvent in the Hantzsch synthesis, often leading to improved yields and simpler workup procedures.[2][4] Other green solvents that have been explored for the synthesis of various heterocyclic compounds include ionic liquids, deep eutectic solvents, glycerol, and polyethylene glycol (PEG).[9][10] Furthermore, solvent-free reaction conditions have been developed for several pyridine syntheses, such as the Kröhnke synthesis, offering benefits like shorter reaction times, high efficiency, and reduced environmental impact.[4][11][12][13]

Q3: My reaction involves a water-sensitive reagent. How do I ensure my solvent is anhydrous?

Anhydrous (water-free) conditions are critical for many pyridine synthesis reactions, especially those involving organometallics or strong bases, as moisture can quench the reagents and halt the reaction.[14] Even commercially available anhydrous solvents can absorb atmospheric moisture once opened.[14]

Protocol for Preparing Anhydrous Solvents:

-

Pre-drying: For solvents with significant water content, initial drying with a suitable desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) is recommended.[15][16]

-

Distillation from a Drying Agent: For obtaining truly anhydrous solvent, distillation from a more rigorous drying agent is necessary. For example, refluxing THF over sodium/benzophenone ketyl until a persistent blue or purple color is observed, followed by distillation directly into the reaction flask, is a common practice.[14] Calcium hydride (CaH₂) is another highly effective drying agent for many solvents.[15][16]

-